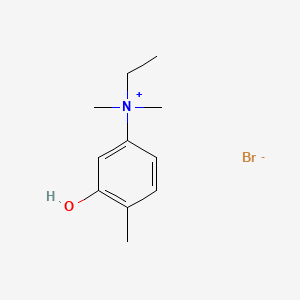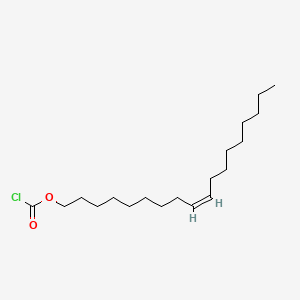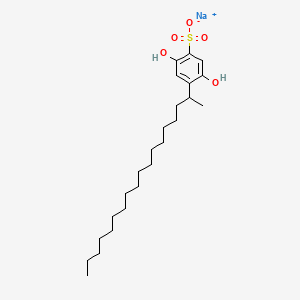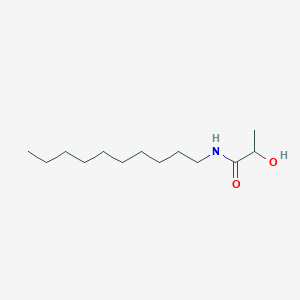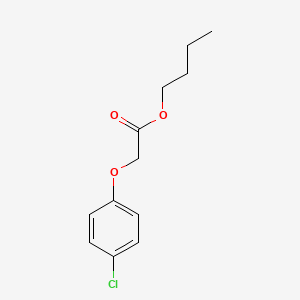
Butyl (4-chlorophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl (4-chlorophenoxy)acetate is an organic compound with the molecular formula C12H15ClO3. It is a derivative of phenoxyacetic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and a chlorine atom is substituted at the para position of the phenyl ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
Butyl (4-chlorophenoxy)acetate can be synthesized through the esterification of (4-chlorophenoxy)acetic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of butanol, and water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more advanced techniques, such as reactive distillation or membrane reactors. These methods enhance the efficiency of the esterification process and improve the yield of the desired product. For example, a membrane reactor using an Amberlyst-15 catalyst has been shown to achieve a high conversion rate of n-butanol to butyl acetate .
化学反应分析
Types of Reactions
Butyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield (4-chlorophenoxy)acetic acid and butanol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Hydrolysis: (4-chlorophenoxy)acetic acid and butanol.
Substitution: Various substituted phenoxyacetic acid derivatives.
Oxidation: Quinones and other oxidized phenolic compounds.
科学研究应用
Butyl (4-chlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of butyl (4-chlorophenoxy)acetate is primarily related to its structural similarity to auxins, a class of plant hormones. When applied to plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventually plant death. This makes it effective as a herbicide. The compound targets specific molecular pathways involved in plant growth regulation, such as the auxin signaling pathway .
相似化合物的比较
Butyl (4-chlorophenoxy)acetate can be compared with other similar compounds, such as:
(4-chlorophenoxy)acetic acid: The parent compound, which lacks the butyl ester group.
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action but with two chlorine atoms on the phenyl ring.
Mecoprop: Another phenoxy herbicide with a methyl group attached to the phenyl ring.
Uniqueness
This compound is unique due to its specific ester group, which can influence its solubility, volatility, and overall effectiveness as a herbicide compared to its parent compound and other similar herbicides .
属性
CAS 编号 |
52716-17-3 |
|---|---|
分子式 |
C12H15ClO3 |
分子量 |
242.70 g/mol |
IUPAC 名称 |
butyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C12H15ClO3/c1-2-3-8-15-12(14)9-16-11-6-4-10(13)5-7-11/h4-7H,2-3,8-9H2,1H3 |
InChI 键 |
GZKDUBJVOZXJOU-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)COC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


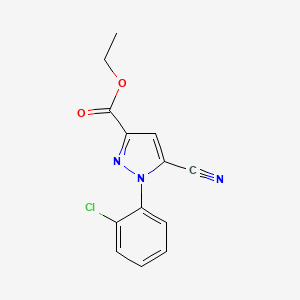

![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)
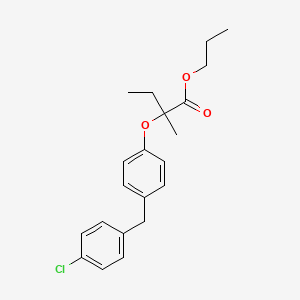
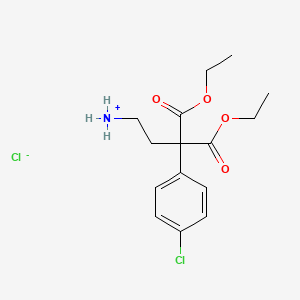

![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)

